Syringetin

描述

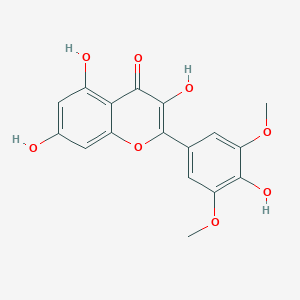

Syringetin 是一种 O-甲基化的黄酮醇,属于黄酮类化合物。它存在于红葡萄、草龙胆属植物和越橘属植物 (沼泽越橘) 中。它是葡萄酒中的一种酚类化合物。 This compound 以其多种药理特性而闻名,包括抗氧化、抗突变、保肝、抗糖尿病和抗脂肪生成活性 .

准备方法

合成路线和反应条件

Syringetin 可以通过对杨梅素进行甲基化来合成。该过程涉及使用诸如硫酸二甲酯或碘甲烷之类的甲基化剂,并在碳酸钾等碱的存在下进行。 反应通常在丙酮或二甲基甲酰胺等有机溶剂中于升高的温度下进行 .

工业生产方法

This compound 的工业生产通常涉及从红葡萄等天然来源中提取。高速逆流色谱 (HSCCC) 是一种用于从植物提取物中制备分离和纯化 this compound 的技术。 该方法涉及两相溶剂系统,可以有效地将 this compound 与其他黄酮类化合物分离 .

化学反应分析

反应类型

Syringetin 会发生各种化学反应,包括:

氧化: this compound 可以被氧化生成醌类和其他氧化产物。

还原: this compound 的还原会导致二氢黄酮醇的形成。

取代: this compound 可以发生亲核取代反应,特别是在羟基上。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 在取代反应中使用烷基卤化物和酰氯等亲核试剂。

主要产物

这些反应形成的主要产物包括 this compound 的各种衍生物,例如 this compound-3-O-葡萄糖苷和 this compound-3-O-芸香苷 .

科学研究应用

Syringetin 具有广泛的科学研究应用:

化学: 研究 this compound 的抗氧化特性及其清除自由基的能力。

生物学: 已知它可以促进 B16F10 细胞中的黑色素生成,并通过骨形态发生蛋白-2/细胞外信号调节激酶 1/2 途径诱导成骨细胞分化.

作用机制

Syringetin 通过多种分子靶点和途径发挥其作用:

抗氧化活性: this compound 清除自由基,减少氧化应激。

抗癌活性: 它诱导 G2/M 期细胞周期阻滞,并通过降低 cyclin D1 和 COX-2 水平启动凋亡.

黑色素生成: this compound 通过增加 MITF、酪氨酸酶、TRP-1 和 TRP-2 蛋白的表达来刺激黑色素的产生。

相似化合物的比较

Syringetin 与其他类似化合物进行比较,例如:

落叶松素: 另一种 O-甲基化的黄酮醇,具有类似的抗氧化和抗癌特性。

阿亚宁: 以其抗炎和抗癌活性而闻名。

异鼠李素: 表现出保肝和抗糖尿病特性.

This compound 的独特性在于它在 3' 和 5' 位上的双甲基化,与非甲基化类似物相比,这增强了它的代谢稳定性和生物利用度 .

生物活性

Syringetin, a methoxyflavonoid, has garnered significant attention due to its diverse biological activities. Research indicates that it possesses strong antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. This article delves into the biological activities of this compound, supported by various studies and findings.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for combating oxidative stress and related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress.

Table 1: Antioxidant Activity of this compound

| Study Reference | Method Used | Results |

|---|---|---|

| DPPH Assay | Significant free radical scavenging activity observed. | |

| ABTS Assay | High antioxidant capacity against ABTS radicals. |

2. Anticancer Properties

This compound has shown promising results in cancer research. It inhibits the proliferation of various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and lung adenocarcinoma (A549). The mechanism involves inducing cell cycle arrest and apoptosis.

Case Study: Colorectal Cancer

In a study by Tsai et al., this compound was found to reduce cyclin D1 and COX-2 levels in Caco-2 cells, leading to decreased cell proliferation. The compound induced a significant increase in the G2/M phase population while reducing G0/G1 phase cells, indicating its potential as a chemotherapeutic agent .

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| Caco-2 | 50 | Induced apoptosis and cell cycle arrest. |

| A549 | 25 | Reduced osteoclastogenesis and inhibited growth. |

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and mediators.

This compound suppresses the activation of NF-kB and MAPK signaling pathways, leading to decreased expression of inflammatory markers such as TNF-α and IL-6 . This makes it a potential candidate for treating inflammatory diseases.

4. Melanogenesis Stimulation

Recent studies have highlighted this compound's role in promoting melanogenesis, particularly in B16F10 melanoma cells. It enhances melanin production and tyrosinase activity through multiple signaling pathways including PKA, PI3K/Akt, and MAPK pathways.

Key Findings

- Melanin Production : this compound significantly increased melanin content in a dose-dependent manner.

- Tyrosinase Activity : Enhanced tyrosinase activity was observed with concentrations as low as 0.75 µg/mL .

Table 3: Effects of this compound on Melanogenesis

| Treatment Concentration (µg/mL) | Melanin Content Increase (%) | Tyrosinase Activity Increase (%) |

|---|---|---|

| 0.75 | 25 | 30 |

| 1.5 | 45 | 50 |

| 6 | 75 | 80 |

5. Potential Applications in Medicine

Given its multifaceted biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy : As an adjunct to traditional chemotherapy.

- Skin Care : Due to its melanogenic properties, it can be used in cosmetic formulations.

- Anti-inflammatory Drugs : Potential development for chronic inflammatory conditions.

属性

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMAPBJVXOGOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196074 | |

| Record name | Syringetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4423-37-4 | |

| Record name | Syringetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYRINGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J68JG79B9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does syringetin promote melanogenesis?

A1: this compound stimulates melanin production by increasing tyrosinase activity and the expression of melanogenic proteins like MITF, tyrosinase, TRP-1, and TRP-2. This occurs through the activation of p38, JNK, and PKA signaling pathways, while simultaneously inhibiting ERK and PI3K/Akt phosphorylation [, ]. Additionally, this compound activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels and further contributing to melanogenesis [].

Q2: Can this compound be used to treat bone diseases?

A2: Research suggests that this compound promotes human osteoblast differentiation, potentially aiding in bone formation. This effect is mediated by the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This compound increases BMP-2 production, leading to SMAD1/5/8 and ERK1/2 activation, ultimately stimulating osteoblast maturation and differentiation [].

Q3: How does this compound affect osteoclastogenesis in the context of cancer?

A3: this compound exhibits a suppressive effect on osteoclastogenesis, particularly in the context of lung adenocarcinoma-induced bone metastasis. It achieves this by inhibiting the AKT/mTOR signaling pathway, a crucial player in osteoclast formation. this compound also disrupts the interplay between osteoblasts and osteoclasts by suppressing the stimulatory effect of lung adenocarcinoma cells on M-CSF and RANKL production in osteoblasts, while promoting OPG production [].

Q4: Does this compound exhibit preferential radiosensitization towards cancer cells?

A4: Yes, this compound demonstrates a more pronounced radiosensitizing effect on cancer cells compared to normal cells. This selective action is attributed to its ability to enhance Caspase-3-mediated apoptosis, leading to increased cell death specifically in cancerous cells [].

Q5: Can this compound impact lipid metabolism?

A5: Studies on coix seed polyphenols, which include this compound, suggest potential benefits for lipid metabolism. These polyphenols, particularly the easily digestible ones like this compound, have demonstrated the ability to reduce triglyceride accumulation during adipocyte differentiation and promote the browning of adipocytes [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14O9, and its molecular weight is 362.29 g/mol.

Q7: What are the key structural features of this compound?

A7: this compound is a flavonol, a class of flavonoids, with a characteristic three-ring structure (C6-C3-C6). It possesses two methoxy groups at positions 3' and 5' on the B-ring, differentiating it from its parent compound, myricetin [, , ].

Q8: How do methyl substitutions on the B-ring affect the bioactivity of myricetin derivatives?

A8: Research suggests that methyl substitutions on the B-ring of myricetin, such as those observed in this compound, do not abolish its life-span extending effects in Caenorhabditis elegans. Interestingly, these methylated derivatives exhibit enhanced stress resistance, which is dependent on the transcription factor DAF-16. This suggests that B-ring hydroxyl groups are not essential for the life-span extending effect, while methylation might enhance specific bioactivities [].

Q9: What is the role of the double bond and hydroxyl group in the antiaggregatory activity of flavonoids like this compound?

A9: Structural analysis of potent antiaggregatory flavonoids, including this compound, suggests that the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position of the C-ring contributes to their activity. This structure likely interferes with platelet signaling pathways, potentially through the inhibition of phosphatidyl-inositol synthesis [].

Q10: What is known about the bioavailability of this compound?

A10: Studies using a MKN28/Caco-2 continuous transport model indicate that this compound exhibits high transmembrane transport efficiency, suggesting good bioavailability. This is likely attributed to the methylation reactions occurring in the Caco-2 cell monolayer membrane [].

Q11: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound?

A11: Currently, the research papers provided do not offer specific details about drug-transporter interactions or the effects of this compound on drug-metabolizing enzymes.

Q12: What analytical methods are employed to identify and quantify this compound in plant extracts?

A12: Several analytical techniques are used to characterize and quantify this compound, including:

- **High-Performance Liquid Chromatography (HPLC) ** coupled with various detectors like diode-array detection (DAD) [, , , ], mass spectrometry (MS) [, , , , , , ], tandem mass spectrometry (MS/MS) [, , , ].

- Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF/MS) [] and Q exactive hybrid quadrupole-orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) [].

- **Micellar Electrokinetic Chromatography (MEKC) ** with diode array detection [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。